ILS-920
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Overview
Description
- ILS-920 is a nonimmunosuppressive analog of Rapamycin.
- It exhibits potent neuroprotective activity.
- Specifically, this compound selectively binds to two key targets:
- The immunophilin FKBP52.
- The β1-subunit of L-type voltage-gated calcium channels (VGCC) .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ILS-920 are not widely documented in the available literature.
- it is known that this compound is a brain-penetrant compound with potential therapeutic applications.
Chemical Reactions Analysis
- ILS-920 undergoes interactions with L-type calcium channels.
- It inhibits these channels in rat hippocampal neurons and neuroblastoma cells.
- By modulating calcium channels, this compound protects neurons from calcium-induced cell death and promotes neurite outgrowth .
Scientific Research Applications
- ILS-920 has been investigated for its neuroprotective effects.
- It promotes neuronal survival and stimulates neurite outgrowth in cortical neuronal cultures.
- In a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke, this compound significantly reduces infarct volume and enhances functional recovery .
Mechanism of Action
- ILS-920’s neuroprotective effects may result from its dual functions:
- Activating glucocorticoid and other steroid receptors by dissociating FK506 binding protein 52 (FKBP52) from receptor complexes.
- Inhibiting L-type calcium channels .
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are not readily available in the literature.
- Further research is needed to explore ILS-920’s uniqueness and identify related analogs.
Properties
CAS No. |
892494-07-4 |
---|---|
Molecular Formula |
C57H86N2O14 |
Molecular Weight |
1023.3 g/mol |
IUPAC Name |
10,27-dihydroxy-21-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone |
InChI |
InChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3 |
InChI Key |
WZFNBQBUDJACCD-UHFFFAOYSA-N |
SMILES |
CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\[C@H]3CC[C@@H]([C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]4CCCCN4C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]5CC[C@H]([C@@H](C5)OC)O)C)/C)O)OC)C)C)N(O3)C6=CC=CC=C6)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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